3-(Benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Overview
Description
3-(Benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a complex organic compound characterized by its unique structural framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Mitsunobu reaction followed by sequential cyclization has been reported as an efficient one-pot synthesis protocol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed arylation and Noyori asymmetric hydrogenation are notable techniques employed in the industrial synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the benzodioxole and benzoxazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anticancer activity.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects such as apoptosis or cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide: Known for its anticancer properties.
Benzo[d][1,3]dioxol-5-ol: A simpler compound with a similar benzodioxole structure.
2-Propenal, 3-(1,3-benzodioxol-5-yl): Another related compound with a benzodioxole moiety.
Uniqueness
3-(Benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its fused ring system, which imparts distinct chemical and biological properties
Biological Activity
The compound 3-(Benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a member of the benzoxazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H13NO3 with a molecular weight of approximately 269.27 g/mol. The compound features a fused benzoxazine structure that contributes to its unique biological properties.
Antioxidant Activity
Numerous studies have highlighted the antioxidant properties of benzoxazine derivatives. For instance, compounds within this class have been shown to reduce oxidative stress in various cell types. The ability to scavenge free radicals and inhibit lipid peroxidation is crucial for their role in preventing cellular damage associated with aging and chronic diseases .
Anticancer Activity
Research indicates that benzoxazine derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For example, compounds similar to this one have shown efficacy against breast cancer cells by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various models of inflammation. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups in the structure allows for effective scavenging of reactive oxygen species (ROS).
- Regulation of Apoptosis : By influencing key apoptotic pathways, this compound can promote cancer cell death while sparing normal cells.
- Cytokine Modulation : The ability to modulate cytokine release positions this compound as a potential therapeutic agent in inflammatory diseases.
Case Studies
Properties
Molecular Formula |
C15H13NO3 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C15H13NO3/c1-2-4-13-11(3-1)16-12(8-17-13)10-5-6-14-15(7-10)19-9-18-14/h1-7,12,16H,8-9H2 |
InChI Key |
VKVZETUOWGDFQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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